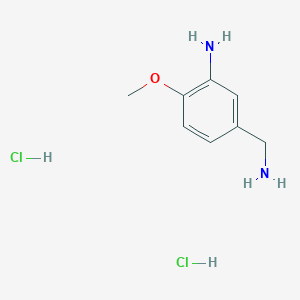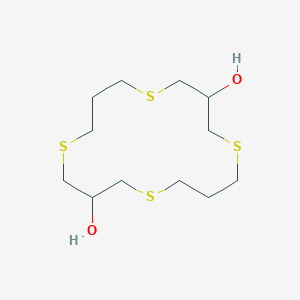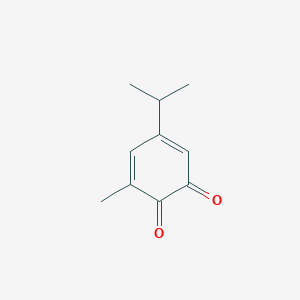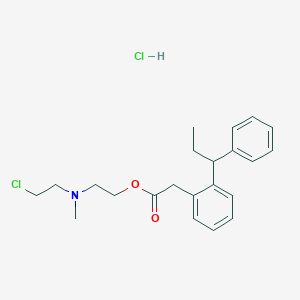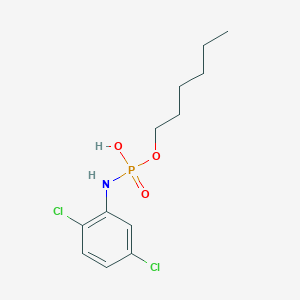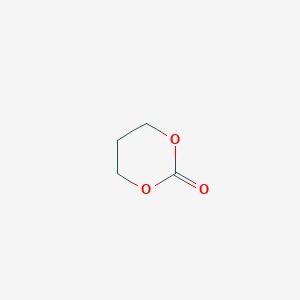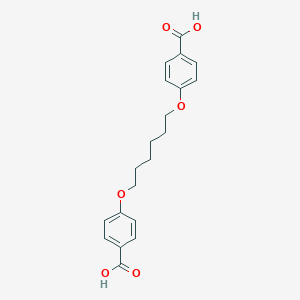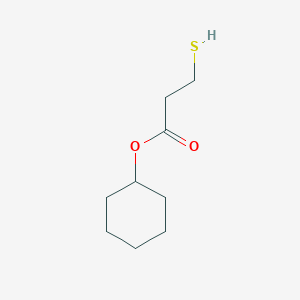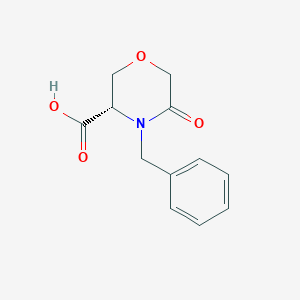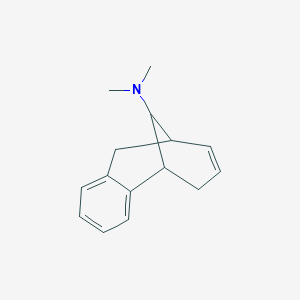
5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine, also known as A-84543, is a synthetic compound that belongs to the benzazepine class. It has been studied for its potential use in treating neurological disorders such as Parkinson's disease and schizophrenia.
Wirkmechanismus
The mechanism of action of 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine involves the modulation of dopamine neurotransmission. It has been shown to act as a partial agonist at dopamine D1 and D2 receptors, which results in an increase in dopamine release. 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine has also been shown to modulate the activity of other neurotransmitter systems, such as the glutamate and GABA systems, which are also involved in the regulation of dopamine neurotransmission.
Biochemische Und Physiologische Effekte
5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine release in the striatum and prefrontal cortex, which are areas of the brain that are involved in the regulation of motor function and cognition. 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine has also been shown to improve cognitive function and reduce symptoms of depression in animal models. In addition, 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine has been shown to have a low potential for abuse and addiction, which makes it an attractive candidate for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine in lab experiments is its high affinity for dopamine D1 and D2 receptors, which makes it a potent tool for studying dopamine neurotransmission. 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine has also been shown to have a low potential for abuse and addiction, which makes it a safer alternative to other drugs that are commonly used in lab experiments. However, one of the limitations of using 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine in lab experiments is its relatively short half-life, which makes it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine. One area of research is the development of more potent and selective analogs of 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine that can be used to study the role of dopamine neurotransmission in neurological disorders. Another area of research is the development of new methods for delivering 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine to the brain, such as the use of nanoparticles or gene therapy. Finally, there is a need for more studies to investigate the long-term effects of 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine on the brain and behavior.
Synthesemethoden
The synthesis of 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine involves a series of chemical reactions starting from commercially available starting materials. The first step involves the formation of a key intermediate, which is then transformed into the final product through a series of chemical reactions. The synthesis method has been described in detail in several research papers and involves the use of various reagents and catalysts.
Wissenschaftliche Forschungsanwendungen
5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine has been extensively studied for its potential use in treating neurological disorders such as Parkinson's disease and schizophrenia. It has been shown to have a high affinity for dopamine D1 and D2 receptors, which are involved in the regulation of dopamine neurotransmission. 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine has been shown to increase dopamine release in the striatum and prefrontal cortex, which are areas of the brain that are affected in Parkinson's disease and schizophrenia. It has also been shown to improve cognitive function and reduce symptoms of depression in animal models.
Eigenschaften
CAS-Nummer |
103064-23-9 |
|---|---|
Produktname |
5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine |
Molekularformel |
C15H19N |
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
N,N-dimethyltricyclo[7.3.1.02,7]trideca-2,4,6,10-tetraen-13-amine |
InChI |
InChI=1S/C15H19N/c1-16(2)15-12-7-5-9-14(15)13-8-4-3-6-11(13)10-12/h3-8,12,14-15H,9-10H2,1-2H3 |
InChI-Schlüssel |
KUBLWHSLTUANRG-UHFFFAOYSA-N |
SMILES |
CN(C)C1C2CC=CC1CC3=CC=CC=C23 |
Kanonische SMILES |
CN(C)C1C2CC=CC1CC3=CC=CC=C23 |
Synonyme |
5,6,9,10-tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine Org 6370 Org-6370 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



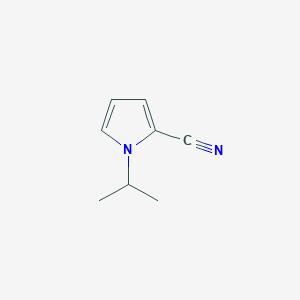
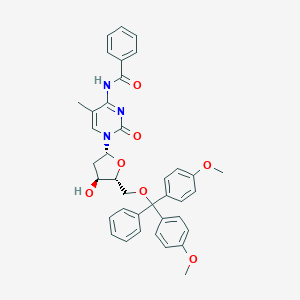
![(1R,2R,3S,4S)-3-(phenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B34552.png)
